2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Description
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a purino[7,8-a]imidazole core, making it a subject of interest in various scientific research fields.
Properties
CAS No. |
878716-38-2 |
|---|---|
Molecular Formula |
C23H27N5O2 |
Molecular Weight |
405.502 |
IUPAC Name |
2-benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H27N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4,6-7,10-11,18H,5,8-9,12-14H2,1-3H3 |
InChI Key |
VSBCZLBNGSPMAR-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of Substituents: The benzyl, cyclohexyl, and trimethyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and organometallic compounds.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or organometallic reagents in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler analog with a benzene ring fused to an imidazole ring, known for its antimicrobial and anticancer properties.
Purine: A core structure found in DNA and RNA, with significant biological importance.
Imidazole: A basic five-membered ring structure that serves as a precursor for many biologically active compounds.
Uniqueness
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its complex structure and the presence of multiple substituents, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
